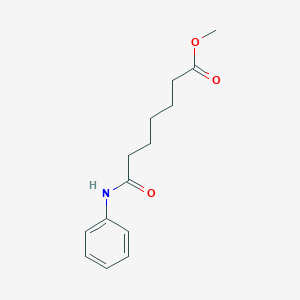

Methyl 7-anilino-7-oxoheptanoate

Description

Contextualization within Amide and Ester Chemistry

Amides and esters are among the most fundamental and pervasive functional groups in organic chemistry and biochemistry. khanacademy.org The amide bond, characterized by the linkage of a carbonyl group to a nitrogen atom, is the cornerstone of proteins and peptides. It is known for its planarity and high stability due to resonance, which imparts a partial double bond character to the C-N bond. mdpi.com This stability makes amide bond formation a critical, though often challenging, step in the synthesis of pharmaceuticals and polymers. researchgate.net

Esters, on the other hand, feature a carbonyl group bonded to an oxygen atom, which is further connected to an alkyl or aryl group. They are key constituents of fats, oils, and fragrances. ontosight.ainih.gov Compared to amides, esters are generally more susceptible to nucleophilic acyl substitution, making them valuable as both stable protecting groups and reactive intermediates in organic synthesis. mdpi.com

Methyl 7-anilino-7-oxoheptanoate uniquely combines these two functional groups. The methyl ester at one end of the C7 chain and the anilide (an amide of aniline) at the other provide two distinct reaction centers. This bifunctionality allows for selective chemical modifications at either end of the molecule, a desirable characteristic in the construction of complex organic molecules.

Significance of the Anilide and Ester Functionalities in Complex Molecule Synthesis

The presence of both an anilide and an ester group within the same molecule opens up diverse possibilities in the synthesis of complex molecules. The anilide moiety, with its aromatic ring, can be a precursor for a variety of aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions. The N-H bond of the anilide can also participate in hydrogen bonding, influencing the molecule's conformation and its interactions with other molecules. taylorandfrancis.com This is particularly relevant in the design of molecules that mimic biological systems or have specific binding properties.

The methyl ester functionality serves as a versatile handle for synthetic transformations. It can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as acid chlorides, other esters, or amides. khanacademy.org Alternatively, it can be reduced to an alcohol or react with organometallic reagents to form ketones or tertiary alcohols. The ability to perform these transformations selectively in the presence of the more robust anilide group is a key advantage in multi-step syntheses.

The long aliphatic chain separating the two functional groups provides flexibility and can be a crucial element in the design of molecules with specific spatial requirements, such as linkers in drug-conjugate chemistry or as building blocks for polymers with tailored properties. Long-chain acyl-CoA esters, which share structural similarities, are known to be important intermediates in various metabolic pathways. nih.gov

Current Research Landscape and Key Challenges for Long-Chain Anilido-Esters

The current research involving long-chain anilido-esters like this compound is primarily focused on the development of new synthetic methods and the exploration of their potential applications in materials science and medicinal chemistry. A significant challenge in the synthesis of such molecules is achieving high yields and selectivity, especially when dealing with the less nucleophilic anilines in amidation reactions with esters. researchgate.net

Recent advancements in catalysis, including the use of earth-abundant metals like manganese, are addressing the challenges of forming amide bonds from unactivated esters under milder conditions. researchgate.net Researchers are also exploring enzymatic and chemo-enzymatic methods to improve the sustainability and efficiency of synthesizing these compounds.

Another area of active research is the investigation of the physicochemical properties of long-chain anilido-esters. The interplay between the hydrophilic functional groups and the long hydrophobic chain can lead to self-assembly phenomena, forming micelles, vesicles, or other nanostructures in solution. These properties are of interest for applications in drug delivery and materials science.

Challenges remain in the detailed characterization of the conformational behavior of these flexible molecules and in understanding how their structure relates to their macroscopic properties. The development of advanced analytical techniques and computational modeling is crucial to advancing the understanding and application of this class of compounds.

Structure

3D Structure

Properties

CAS No. |

149142-56-3 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl 7-anilino-7-oxoheptanoate |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)11-7-3-6-10-13(16)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) |

InChI Key |

MFONIBVMZYQVMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Methyl 7 Anilino 7 Oxoheptanoate

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in "Methyl 7-anilino-7-oxoheptanoate". By analyzing the vibrational modes of the molecule, characteristic absorptions and scattering patterns can be assigned to specific bonds and molecular motions.

The infrared spectrum of "this compound" is distinguished by two prominent carbonyl (C=O) stretching vibrations, corresponding to the ester and the secondary amide (anilide) functionalities. The ester carbonyl typically appears at a higher frequency compared to the amide carbonyl. This difference is attributed to the electron-donating resonance effect of the nitrogen atom in the amide, which reduces the double-bond character of the C=O group, thereby lowering its vibrational frequency.

In a typical IR spectrum, the ester C=O stretching band is expected in the region of 1735-1750 cm⁻¹. The secondary amide C=O stretch, often referred to as the Amide I band, is anticipated to appear at a lower wavenumber, generally between 1650-1680 cm⁻¹. The precise positions of these bands can be influenced by factors such as solvent polarity and hydrogen bonding.

Raman spectroscopy provides complementary information. The C=O stretching vibrations are also Raman active, and their observation can corroborate the assignments made from the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O Stretch | 1735 - 1750 |

| Amide C=O Stretch (Amide I) | 1650 - 1680 |

The anilide group in "this compound" gives rise to characteristic N-H stretching and bending vibrations. In the infrared spectrum, the N-H stretching vibration of a secondary amide typically appears as a single, sharp band in the range of 3300-3500 cm⁻¹. Its position is sensitive to hydrogen bonding; in concentrated solutions or the solid state, this band may be broadened and shifted to lower frequencies.

The N-H bending vibration, known as the Amide II band, is another key diagnostic feature. This mode, which involves a coupling of the N-H in-plane bending and C-N stretching vibrations, results in a strong absorption band in the IR spectrum, typically found between 1510-1570 cm⁻¹.

In Raman spectroscopy, the N-H stretching mode is generally weak, while the Amide II band can be observed. Additionally, an out-of-plane N-H bending mode, often referred to as the Amide V band, can sometimes be identified in the Raman spectrum in the range of 700-850 cm⁻¹. chemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| N-H Bend (Amide II) | 1510 - 1570 |

| N-H Out-of-plane Bend (Amide V) | 700 - 850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of "this compound" in solution. Through ¹H, ¹³C, and two-dimensional NMR techniques, the precise connectivity of all atoms in the molecule can be determined.

The ¹H NMR spectrum of "this compound" provides a wealth of information based on the chemical shifts, integration, and multiplicity of the signals. The spectrum can be divided into the aromatic and aliphatic regions.

The protons of the anilino phenyl group are expected to resonate in the downfield region, typically between δ 7.0 and 7.6 ppm. The N-H proton of the amide will appear as a singlet, often broad, with a chemical shift that is highly dependent on concentration and solvent, but generally expected in the range of δ 8.0-9.5 ppm.

The methyl ester group gives rise to a characteristic singlet at approximately δ 3.6-3.7 ppm. The methylene (B1212753) protons of the heptanoate (B1214049) chain will appear as a series of multiplets in the upfield region. The α-protons to the ester carbonyl (C2-H₂) are expected around δ 2.3 ppm, and the α-protons to the amide carbonyl (C6-H₂) will be slightly downfield, around δ 2.4 ppm, due to the deshielding effect of the adjacent carbonyl group. The remaining methylene protons (C3-H₂, C4-H₂, C5-H₂) will resonate in the region of δ 1.3-1.7 ppm.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 9.5 | s (broad) |

| Aromatic-H | 7.0 - 7.6 | m |

| -OCH₃ | 3.6 - 3.7 | s |

| C6-H₂ | ~ 2.4 | t |

| C2-H₂ | ~ 2.3 | t |

| C3-H₂, C4-H₂, C5-H₂ | 1.3 - 1.7 | m |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons are the most downfield signals. The ester carbonyl (C1) is expected around δ 174 ppm, while the amide carbonyl (C7) will appear at a slightly lower chemical shift, typically around δ 172 ppm.

The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The methyl carbon of the ester group (-OCH₃) will be found around δ 51-52 ppm. The methylene carbons of the aliphatic chain will appear in the range of δ 25-37 ppm. The carbons α to the carbonyl groups (C2 and C6) will be the most downfield of the methylene signals.

| Carbon | Expected Chemical Shift (ppm) |

| C1 (Ester C=O) | ~ 174 |

| C7 (Amide C=O) | ~ 172 |

| Aromatic-C | 120 - 140 |

| -OCH₃ | 51 - 52 |

| C6 | ~ 37 |

| C2 | ~ 34 |

| C4, C5 | ~ 29 |

| C3 | ~ 25 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between adjacent methylene groups in the heptanoate chain (e.g., between C2-H₂ and C3-H₂, C3-H₂ and C4-H₂, etc.), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov For instance, it would show a cross-peak between the methyl ester protons and the methyl ester carbon, and between each methylene proton signal and its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nih.gov This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methyl ester protons (-OCH₃) to the ester carbonyl carbon (C1).

The C2-H₂ protons to the ester carbonyl carbon (C1) and to C3 and C4.

The C6-H₂ protons to the amide carbonyl carbon (C7) and to C5.

The N-H proton to the amide carbonyl carbon (C7) and to the ipso-carbon of the phenyl ring.

The aromatic protons to other carbons within the phenyl ring.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural proof of "this compound".

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

No public data is available for the mass spectrometry of this compound.

Advanced Crystallographic Studies for Solid-State Structure Determination

No public data is available for the crystallography of this compound.

Derivatives and Analogs of Methyl 7 Anilino 7 Oxoheptanoate: Synthesis and Investigation of Structure Activity Relationships

Synthesis of Substituted Anilide Derivatives

The synthesis of substituted anilide derivatives of Methyl 7-anilino-7-oxoheptanoate is a key strategy for investigating the impact of electronic and steric effects on the molecule's properties. The core reaction involves the amidation of a pimelic acid monoester derivative with a substituted aniline (B41778).

A general synthetic approach commences with pimelic acid, which is first converted to its mono-methyl ester, methyl 7-chloro-7-oxoheptanoate. This acyl chloride can then be reacted with a variety of substituted anilines in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the corresponding N-aryl-amides. The choice of solvent for this reaction is typically an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Modifications to the aniline ring are central to structure-activity relationship (SAR) studies. By introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions (ortho, meta, para) on the phenyl ring, the nucleophilicity of the aniline and the electronic properties of the resulting amide can be systematically altered. For instance, the synthesis of N-phenyl aromatic amide derivatives has been successfully carried out to explore their potential as xanthine (B1682287) oxidase inhibitors, demonstrating the feasibility of creating a library of such compounds. nih.gov

Several methods can be employed for the amide bond formation. A common laboratory-scale synthesis involves the use of coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). acs.org These reagents facilitate the reaction between the carboxylic acid moiety and the aniline, often providing high yields under mild conditions. acs.org

Table 1: Examples of Substituted Anilide Derivatives of this compound

| Derivative Name | Substituent on Aniline Ring | Position of Substituent |

| Methyl 7-(4-methoxyanilino)-7-oxoheptanoate | Methoxy (-OCH₃) | para |

| Methyl 7-(4-chloroanilino)-7-oxoheptanoate | Chloro (-Cl) | para |

| Methyl 7-(3-nitroanilino)-7-oxoheptanoate | Nitro (-NO₂) | meta |

| Methyl 7-(2-methylanilino)-7-oxoheptanoate | Methyl (-CH₃) | ortho |

Synthesis of Modified Heptanoate (B1214049) Chain Analogs and Their Chemical Behavior

For example, to synthesize an analog with a shorter chain, such as an adipic acid derivative (a six-carbon chain), one would start with adipic acid monomethyl ester. Conversely, a longer chain analog could be prepared from suberic acid (an eight-carbon chain) or azelaic acid (a nine-carbon chain). The synthesis would follow a similar pathway as described for the heptanoate derivative, involving the formation of the mono-acyl chloride followed by amidation with aniline.

Introducing conformational constraints or flexibility into the aliphatic chain can also provide valuable SAR insights. For instance, incorporating a double bond to create a more rigid linker or adding alkyl branches to increase steric bulk can significantly alter the molecule's interaction with its environment. Studies on pyrrolidine (B122466) amide derivatives have shown that both conformationally flexible and restricted linkers can have a profound impact on inhibitory potency and selectivity. nih.gov While flexible linkers sometimes increase potency, they can reduce selectivity against related targets. nih.gov Conversely, conformationally restricted linkers may not always enhance potency but can improve selectivity. nih.gov

The chemical behavior of these analogs, particularly their lipophilicity and solubility, is also a critical aspect of these studies. The length and functionality of the hydrocarbon chain directly influence these properties, which in turn affect their behavior in different solvent systems and their potential for molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Modulating Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For derivatives of this compound, QSAR models can be developed to predict their properties based on calculated molecular descriptors.

The process begins with the synthesis of a diverse set of derivatives, as described in the preceding sections, and the experimental determination of a specific activity or property, such as reaction rate constants, binding affinities, or spectroscopic shifts. A wide range of molecular descriptors are then calculated for each molecule, including electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity, van der Waals volume), and hydrophobic (e.g., logP) parameters.

Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model. This technique generates a linear equation that relates the dependent variable (activity) to a combination of the most relevant independent variables (descriptors). For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives successfully used MLR to correlate antimalarial activity with steric, hydrophobic, and electronic factors. asianpubs.org A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced or desired properties. asianpubs.org For example, a study on 5-oxo-imidazoline derivatives used a QSAR model to design new compounds with improved efficacy against a breast cancer cell line. jmchemsci.com

The quality and predictive power of a QSAR model are assessed through various validation techniques, such as cross-validation (e.g., leave-one-out) and external validation using a test set of compounds not included in the model's development. mdpi.com A robust and validated QSAR model provides valuable insights into the key structural features that drive the observed activity.

Investigation of Structural Features Influencing Molecular Recognition Processes and Interactions

The ability of this compound and its derivatives to participate in molecular recognition events is fundamentally governed by their three-dimensional structure and the distribution of their electronic charge. Key structural features that influence these interactions include the amide bond, the aromatic ring, and the aliphatic chain.

The aromatic phenyl ring can engage in various non-covalent interactions, including π-π stacking with other aromatic systems and hydrophobic interactions. The nature and position of substituents on the phenyl ring dictate the strength and type of these interactions. For instance, electron-rich anilines may participate more readily in π-π stacking interactions with electron-deficient aromatic rings.

Computational Approaches to Structure-Activity Analysis in Related Aniline and Amide Systems

Computational chemistry provides a powerful lens through which to examine the structure-activity relationships of aniline and amide-containing molecules like this compound at the atomic level. A variety of computational methods can be employed to complement and rationalize experimental findings.

Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies could be used to model their interactions with a hypothetical receptor or enzyme active site. This can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and help to explain the observed activity of different derivatives. For example, molecular docking has been used to rationalize the binding affinity of N-phenyl aromatic amide derivatives with specific amino acid residues in an enzyme active site. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules over time. MD simulations can be used to explore the conformational landscape of the flexible heptanoate chain and to study the stability of ligand-receptor complexes predicted by molecular docking.

Cheminformatics tools are also valuable for analyzing large datasets of related compounds. Techniques such as matched molecular pair (MMP) analysis can identify how small, specific structural changes affect a particular property. A novel computational approach, termed cross-structure-activity relationship (C-SAR), utilizes MMPs to identify pharmacophoric substitution patterns that lead to significant changes in activity across different chemical scaffolds. nih.gov This can provide strategic guidance for designing new derivatives with improved properties. nih.gov

Methyl 7 Anilino 7 Oxoheptanoate As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Organic Molecules

The dual-ended nature of methyl 7-anilino-7-oxoheptanoate allows for its elaboration into a variety of functionalized organic molecules. The methyl ester and the anilide group can be selectively or simultaneously targeted to introduce new functionalities.

The methyl ester can undergo several classical transformations. For instance, hydrolysis of the ester group, typically under basic or acidic conditions, would yield the corresponding carboxylic acid, 7-anilino-7-oxoheptanoic acid. This transformation opens up a new set of possible reactions, as the carboxylic acid can be converted into an acyl chloride, an acid anhydride (B1165640), or coupled with various amines or alcohols to form new amides or esters, respectively.

Reduction of the methyl ester, for example using a powerful reducing agent like lithium aluminum hydride, would furnish the corresponding primary alcohol, 7-anilinoheptan-1-ol. This alcohol could then be further functionalized through oxidation, etherification, or esterification reactions.

The anilide functional group also offers avenues for further modification, although it is generally less reactive than the ester. The N-H bond of the secondary amide can be deprotonated with a strong base, and the resulting anion can be alkylated or acylated, leading to N-substituted derivatives. The stability of the amide bond itself makes it a robust linker in many synthetic sequences.

The strategic manipulation of these two functional groups allows for the synthesis of a diverse array of more complex molecules, where the seven-carbon chain of the original molecule acts as a flexible spacer.

Role in the Construction of Macrocycles and Polymeric Materials

Bifunctional molecules like this compound are fundamental building blocks for the synthesis of both macrocycles and polymers.

Macrocyclization:

Macrocycles, large ring-containing molecules, are of significant interest in areas such as host-guest chemistry and medicinal chemistry. libretexts.org The synthesis of macrocycles from linear precursors, known as macrocyclization, is a key strategy in their construction. libretexts.orgresearchgate.net this compound can, in principle, serve as a precursor for macrocyclization. For example, hydrolysis of the methyl ester to the carboxylic acid would generate a molecule with an amino group (as part of the anilide) and a carboxylic acid at opposite ends of a flexible chain. Under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization, this amino acid analogue could undergo an intramolecular amide bond formation to yield a cyclic lactam. The success of such a reaction would depend on factors like the choice of coupling agents and the conformational preferences of the linear precursor. nih.gov

Polymeric Materials:

The synthesis of polyamides is a classic example of step-growth polymerization, where bifunctional monomers react to form long polymer chains. libretexts.orgyonsei.ac.krscience-revision.co.uk Polyamides, such as Nylon and Kevlar, are known for their strength and durability. savemyexams.com

This compound, or more precisely, derivatives of it, can be envisioned as monomers for polyamide synthesis. For instance, if the anilino group were replaced with a primary amino group, the resulting ω-amino ester could undergo self-condensation to form a polyamide. Alternatively, the diacid or diacyl chloride derived from two molecules of 7-anilino-7-oxoheptanoic acid (the hydrolyzed form of the methyl ester) could be reacted with a diamine in a polycondensation reaction to produce a polyamide with pendant phenyl groups. yonsei.ac.krscience-revision.co.uk These pendant groups would influence the properties of the resulting polymer, such as its solubility and thermal stability. yonsei.ac.kr

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net This approach is highly valued for its efficiency and atom economy in generating molecular diversity. nih.gov

While there are no specific reports of this compound being used in MCRs, its structure suggests potential applicability in well-known MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. google.compnas.org A derivative of this compound, specifically the corresponding carboxylic acid (7-anilino-7-oxoheptanoic acid), could potentially serve as the carboxylic acid component in an Ugi reaction. This would introduce a long, functionalized chain into the final product.

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. google.com Similar to the Ugi reaction, the carboxylic acid derivative of this compound could be employed as the acid component, thereby incorporating its seven-carbon backbone with a terminal anilide into the Passerini product.

The integration of such a functionalized building block into MCRs would allow for the rapid generation of complex molecules with potential applications in medicinal chemistry and materials science.

Application in Derivatization Strategies for Analytical Method Development

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). wikipedia.orgnih.gov Derivatization can be used to improve the volatility, thermal stability, or detectability of an analyte. wikipedia.org

While specific applications of this compound as a derivatizing agent are not documented, one can consider its potential role in the derivatization of other molecules for analytical purposes. For example, if converted to a more reactive form, such as an acyl chloride (methyl 7-chloro-7-oxoheptanoate), it could be used to "tag" other molecules containing nucleophilic groups like amines or alcohols. The phenyl group in the anilide moiety could enhance the UV absorbance of the derivative, making it more easily detectable by UV-Vis detectors in HPLC.

Conversely, this compound itself may require derivatization for certain types of analysis. For instance, for GC analysis, the polarity of the amide and ester groups might lead to poor chromatographic performance. In such cases, the N-H of the amide could be silylated to increase volatility.

Green Chemistry Approaches in the Synthesis and Transformations of Methyl 7 Anilino 7 Oxoheptanoate

Development of Environmentally Benign Amide and Ester Bond Formation Strategies

The formation of the amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric activating agents, leading to significant waste. Green chemistry seeks to replace these with more sustainable catalytic alternatives.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild conditions. Lipases, in particular, have emerged as effective catalysts for amidation reactions. While traditional methods for creating N-aryl amides can be challenging, enzymes offer a green alternative.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, can efficiently catalyze the formation of amide bonds. nih.govsemanticscholar.org The mechanism typically involves the activation of a carboxylic acid or ester by the enzyme's active site (a Ser-His-Asp catalytic triad) to form an acyl-enzyme intermediate. nih.gov This intermediate is then attacked by the amine (aniline, in this case) to form the desired amide, Methyl 7-anilino-7-oxoheptanoate. nih.gov

This enzymatic approach offers several advantages:

High Selectivity: Lipases can exhibit high chemo- and regioselectivity, reducing the formation of byproducts. nih.gov

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, lowering energy consumption. semanticscholar.org

Reduced Waste: The need for coupling agents is eliminated, and the enzyme catalyst is biodegradable.

Research has demonstrated the successful lipase-mediated amidation of anilines with various acyl donors, achieving high yields. semanticscholar.org For instance, the amidation of anilines with 1,3-diketones catalyzed by Novozym 435 has been shown to produce amides in yields of up to 96.2% in as little as one hour at room temperature. semanticscholar.org Furthermore, the immobilized enzyme can be recovered and reused for multiple cycles, enhancing the process's economic and environmental viability. semanticscholar.org

Table 1: Comparison of Catalysts for Amidation of Anilines

| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Biocatalyst | Novozym 435 (Immobilized CALB) | Room temperature, aqueous or solvent-free | High selectivity, mild conditions, reusable, biodegradable. nih.govsemanticscholar.org | Lower reaction rates in some cases, potential for enzyme denaturation. |

| Chemical Catalyst | Sodium Methoxide | Elevated temperatures | Faster reaction rates for some substrates. | Lacks regioselectivity, leading to more byproducts (e.g., esters); catalyst is not reusable. nih.gov |

Metal-Catalyzed Sustainable Synthesis Methods

Transition-metal catalysis offers a powerful alternative for constructing amide bonds, often with high efficiency and broad substrate scope. While some methods use precious metals like palladium, a green chemistry focus encourages the use of abundant, less toxic metals such as iron or nickel. rsc.orgnih.gov

Recent advancements include the visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. rsc.org This method is particularly noteworthy as it avoids pre-functionalized starting materials and exogenous reductants, using light as a clean energy source. rsc.org Another sustainable approach involves the organocatalytic ring-opening of bio-sourced lactones with aromatic amines, which is a 100% atom-economical pathway to N-aryl amides without the need for any metal. nih.gov

For the synthesis of this compound, a sustainable metal-catalyzed approach could involve the direct coupling of a heptanoic acid derivative with aniline (B41778). Nickel-catalyzed methods have been developed for the conversion of amides to carboxylic acids, demonstrating the potential of earth-abundant metals in C-N bond transformations. nih.gov Such catalytic systems reduce reliance on stoichiometric reagents and often operate under milder conditions than traditional methods.

Organic solvents are a major contributor to chemical waste. Consequently, developing solvent-free or reduced-solvent reactions is a key objective of green chemistry. Performing reactions "neat" (without a solvent) or in environmentally benign media like water can significantly improve the process's green profile.

Solvent-free synthesis of amides has been shown to be highly effective. For example, heating a mixture of a carboxylic acid and an amine directly, sometimes with a catalyst, can lead to high yields in short reaction times due to the high concentration of reactants. nih.gov Lipase-catalyzed amidation can also be performed in solvent-free systems, achieving high yields and selectivity. nih.gov One study demonstrated an 89.41% yield for an aromatic amide in a solvent-free system using lipase. nih.gov Similarly, catalyst-free amination of β-dicarbonyl compounds has been achieved with high atom economy using aqueous ammonium (B1175870) hydroxide (B78521) as the nitrogen source, generating only water as a nontoxic waste product. citedrive.com

Introduced by Barry Trost, the concept of atom economy is a cornerstone of green chemistry. epa.gov It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with high atom economy minimizes waste at the source. ontosight.ai For the synthesis of this compound from a heptanoic acid derivative and aniline, an ideal reaction would incorporate all atoms from both starting materials into the final product.

Low Atom Economy Route: A classic approach using a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide). While effective, the DCC is converted into a dicyclohexylurea (DCU) byproduct, which has a high molecular weight and is entirely waste. This results in a low atom economy.

High Atom Economy Route: Direct catalytic amidation, where a catalyst facilitates the reaction between the carboxylic acid/ester and aniline with the only byproduct being a small molecule like water or methanol (B129727). This approach maximizes the incorporation of reactant atoms into the product. nih.gov

Adhering to the principle of atom economy guides chemists to select addition and rearrangement reactions over substitution and elimination reactions, fundamentally reducing waste generation. epa.govnumberanalytics.com

Sustainable Sourcing of Precursors (e.g., Heptanoic Acid from Bio-based Sources)

The green credentials of a chemical product also depend on the origin of its starting materials. Relying on renewable feedstocks instead of petrochemicals is a key aspect of sustainability. Heptanoic acid, a precursor to this compound, can be sourced from bio-based materials. expertmarketresearch.commarketresearchfuture.com

The primary renewable source for heptanoic acid is castor oil. agrobiobase.com Through chemical processing, this vegetable oil can be converted into n-heptanoic acid, which is described as being of 100% vegetal origin. agrobiobase.com Companies like Arkema specialize in producing this bio-based heptanoic acid, which is then used in various industries. expertmarketresearch.comagrobiobase.com The growing demand for sustainable ingredients is driving manufacturers to focus on and expand their capacity for bio-based production. marketresearchfuture.com This shift not only reduces dependence on fossil fuels but also aligns with stricter environmental regulations. expertmarketresearch.com

Energy-Efficient Reaction Techniques (e.g., Ultrasound-Assisted Synthesis)

Minimizing energy consumption is another critical principle of green chemistry. Sonication, the use of ultrasound to promote chemical reactions, has been introduced as an energy-efficient activation method. eurekaselect.com Ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and at lower temperatures compared to conventional heating. orgchemres.orgresearchgate.net

The synthesis of amides and esters can be effectively promoted by ultrasound. orgchemres.orgnih.gov Studies have shown that ultrasound can facilitate the synthesis of aryl amides from carboxylic acids and isocyanides in high yields (78-95%) under ambient conditions, offering a mild and fast alternative to silent (non-sonicated) reactions. orgchemres.org The process is considered green because it often allows for catalyst-free conditions and reduces energy input due to shorter reaction times and lower temperatures. citedrive.comeurekaselect.com This technique could be directly applied to the synthesis of this compound, potentially reducing both reaction time and energy costs.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Amides

| Parameter | Conventional Method (Silent) | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Often several hours to days. mdpi.com | Significantly shorter, from minutes to a few hours. orgchemres.orgresearchgate.net |

| Reaction Temperature | Often requires heating/reflux. mdpi.com | Can often be performed at room/ambient temperature. orgchemres.org |

| Yield | Variable, can be lower. | Generally high to excellent yields. orgchemres.org |

| Energy Input | Higher due to prolonged heating. | Lower due to shorter times and ambient temperatures. |

| Green Aspect | Less energy efficient. | More energy efficient, faster, often milder conditions. eurekaselect.com |

Future Research Directions and Emerging Methodologies for Methyl 7 Anilino 7 Oxoheptanoate

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of anilides, such as Methyl 7-anilino-7-oxoheptanoate, typically involves the coupling of a carboxylic acid derivative with aniline (B41778). Future research should focus on the development and application of novel catalytic systems to improve the selectivity and efficiency of this transformation. While traditional methods may rely on stoichiometric activating agents, modern catalysis offers greener and more atom-economical alternatives.

Researchers could investigate the use of various catalysts for the direct amidation of the corresponding carboxylic acid (heptanedioic acid monomethyl ester). Potential catalytic systems to explore include:

Boric Acid Derivatives: Boric acid and its derivatives have emerged as effective catalysts for condensation reactions, including amide bond formation. acs.org Their low toxicity and environmental footprint make them attractive candidates for developing sustainable synthetic protocols.

Transition Metal Catalysts: Catalytic systems based on metals like zirconium, titanium, and iron have shown promise in mediating direct amidation reactions. These catalysts can activate the carboxylic acid group, facilitating nucleophilic attack by the aniline.

Enzymatic Catalysis: Biocatalysis using lipases or engineered amidases could offer unparalleled selectivity and milder reaction conditions. The inherent chirality of enzymes could also be exploited for the synthesis of enantiopure derivatives if a chiral center were introduced into the molecule.

A comparative study of different catalytic systems, as detailed in the table below, would be instrumental in identifying the most efficient and selective method for the synthesis of this compound.

| Catalyst Type | Potential Advantages | Key Research Focus |

| Boric Acid Derivatives | Low toxicity, environmentally benign, cost-effective. | Optimization of catalyst loading, reaction temperature, and water removal methods. |

| Transition Metal Catalysts | High catalytic activity, potential for diverse substrate scope. | Catalyst design to minimize side reactions and improve turnover numbers. |

| Enzymatic Catalysts | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions. | Enzyme screening, protein engineering to enhance activity and stability for the specific substrates. |

Development of Flow Chemistry Approaches for Scalable and Continuous Synthesis

For the scalable and continuous production of this compound, flow chemistry presents a significant advantage over traditional batch processes. nih.govflinders.edu.au The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved safety, and easier scale-up. flinders.edu.authieme-connect.de

A potential flow chemistry setup could involve pumping a solution of heptanedioic acid monomethyl ester and a coupling agent through a heated reactor coil, followed by the introduction of a solution of aniline at a T-mixer. The subsequent reaction mixture would then pass through another reactor coil to ensure complete conversion before in-line purification. The use of packed-bed reactors containing a solid-supported catalyst could further enhance the efficiency and sustainability of the process. flinders.edu.au

Key areas for research in this domain include:

Reactor Design: Investigating different microreactor designs to optimize mixing and heat transfer.

Parameter Optimization: A systematic study of flow rates, temperature, and reagent stoichiometry to maximize product yield and purity. thieme-connect.de

In-line Purification: The integration of in-line separation techniques, such as liquid-liquid extraction or solid-phase scavenging, to enable a fully continuous process.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies

A thorough understanding of reaction kinetics is crucial for process optimization and control. Advanced spectroscopic techniques can provide real-time insights into the progress of the amidation reaction, allowing for the identification of intermediates and the determination of reaction rates. mt.com

In-situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ can monitor the disappearance of the carboxylic acid reactant and the appearance of the amide product by tracking their characteristic vibrational frequencies in real-time. mt.com This data can be used to determine reaction endpoints and to study the effect of different catalysts and reaction conditions on the reaction rate.

In-situ Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can be used to follow the reaction progress. Surface-enhanced Raman spectroscopy (SERS) could even enable the study of the reaction at very low concentrations or at catalyst surfaces. nsf.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy could be employed in a flow chemistry setup to provide detailed structural information about the species present in the reaction mixture at any given time.

A kinetic study of the reaction between heptanedioic acid monomethyl ester and aniline would provide valuable data for process development. researchgate.netorientjchem.org By determining the reaction order with respect to each reactant and the activation energy, a comprehensive kinetic model can be developed. researchgate.netorientjchem.org

Integrated Computational and Experimental Design of New Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. energy.gov By integrating computational modeling with experimental work, the discovery and development of new derivatives of this compound can be significantly accelerated.

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the reactivity of different aniline and carboxylic acid derivatives. researchgate.netmdpi.com This would allow for the in silico screening of potential substrates to identify those that are likely to react more efficiently or to provide products with specific electronic or steric properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or property is desired, QSAR models can be developed to correlate the chemical structure of the derivatives with their activity. This would guide the synthesis of new compounds with enhanced performance.

An integrated approach would involve computationally designing a library of virtual derivatives, predicting their properties, and then synthesizing and testing the most promising candidates in the laboratory. This iterative cycle of design, prediction, synthesis, and testing can lead to the rapid discovery of novel compounds. energy.gov

Deeper Mechanistic Insights into Complex Multi-Step Reaction Pathways

For instance, when using a coupling reagent, the reaction may proceed through an activated ester intermediate. chemrxiv.org Spectroscopic studies, combined with computational modeling, can help to identify and characterize such transient species. mt.comchemrxiv.org Understanding the reaction mechanism in detail can lead to the development of more rational strategies for improving the reaction's efficiency and for controlling the formation of byproducts.

Key mechanistic questions to be addressed include:

The nature of the rate-determining step.

The role of the catalyst in activating the reactants.

The potential for side reactions, such as the formation of di-anilides or oligomers.

The effect of solvent on the reaction mechanism and kinetics.

By addressing these future research directions, a comprehensive understanding of the chemistry of this compound and its derivatives can be achieved, paving the way for new applications and more efficient synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.